Aniline, m-chloro-N,N-bis(2-chloroethyl)-

Übersicht

Beschreibung

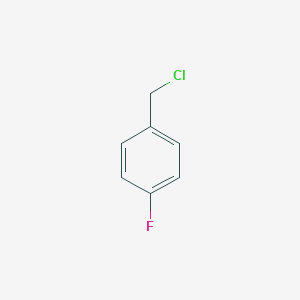

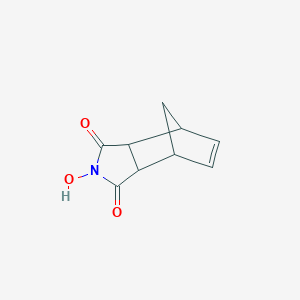

Aniline, m-chloro-N,N-bis(2-chloroethyl)- is a chemical compound with the CAS Number 5520-28-5 . It has a molecular weight of 252.56800 and a molecular formula of C10H12Cl3N . The compound contains a total of 26 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .

Molecular Structure Analysis

The molecular structure of Aniline, m-chloro-N,N-bis(2-chloroethyl)- consists of 12 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Chlorine atoms . The compound contains a total of 26 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis

Aniline, m-chloro-N,N-bis(2-chloroethyl)- has a density of 1.294g/cm3, a boiling point of 355.8ºC at 760 mmHg, and a flash point of 169ºC . The compound’s exact mass is 251.00400, its PSA is 3.24000, and its LogP is 3.62400 .Wissenschaftliche Forschungsanwendungen

Magnetic Nanoparticle-Based Drug Delivery Systems

The use of poly[aniline-co-N-(1-one-butyric acid) aniline]-coated magnetic nanoparticles (MNPs) has been investigated for enhancing the therapeutic efficacy and thermal stability of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a chemotherapeutic agent used in brain tumor treatments. The study found that these MNPs can effectively carry and deliver BCNU to targeted sites, potentially allowing for lower therapeutic doses and reduced side effects of chemotherapy (Hua et al., 2011).

Environmental Impact Assessment

Research has been conducted to evaluate the acute toxicity of various substances, including aniline, to aquatic organisms like daphnids (Daphnia magna) and fathead minnows (Pimephales promelas). This study is part of the efforts to fulfill requirements established by the National Pollutant Discharge Elimination System (NPDES) Permit and aims to establish water quality-based effluent limitations. The study found aniline to be highly toxic to daphnids (Gersich & Mayes, 1986).

Chemical Synthesis and Characterization

Considerable research has been focused on the chemical synthesis and characterization of aniline derivatives. Studies include the synthesis of p-chloro-N,N-bis(2-cyanoethyl)aniline using AlCl_3 as a catalyst, reporting an optimized yield of over 89% under certain conditions (Ye Cui-ceng, 2006). Moreover, the synthesis of N-phenylpiperazine hydrochloride from aniline and N,N-bis(2-chloroethyl)amine hydrochloride under microwave irradiation has been reported, with an optimized yield of 84.34% (Zhou Wen-hua, 2012).

Molecular Structure Analysis

Studies also delved into the structural analysis of aniline derivatives. For instance, the molecular structure of 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline was determined, revealing non-crystallographic twofold symmetry with the presence of C—H⋯O contacts leading to the formation of a sequence of 12-membered synthons within a supramolecular chain (Boechat et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-N,N-bis(2-chloroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLVFJOJWCMQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970530 | |

| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N,N-bis(2-chloroethyl)aniline | |

CAS RN |

5520-28-5 | |

| Record name | Aniline, m-chloro-N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.